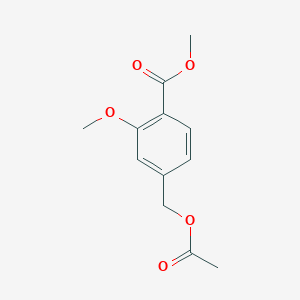

Methyl 4-acetoxymethyl-2-methoxybenzoate

Description

Methyl 4-acetoxymethyl-2-methoxybenzoate is a benzoate ester derivative characterized by a methoxy group at the 2-position and an acetoxymethyl group at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl 4-(acetyloxymethyl)-2-methoxybenzoate |

InChI |

InChI=1S/C12H14O5/c1-8(13)17-7-9-4-5-10(12(14)16-3)11(6-9)15-2/h4-6H,7H2,1-3H3 |

InChI Key |

WCFANENNFSQURO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC(=C(C=C1)C(=O)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antipsychotic Drug Development

Methyl 4-acetoxymethyl-2-methoxybenzoate is identified as a key intermediate in the synthesis of several pharmaceutical compounds, notably amisulpride, an antipsychotic medication used for treating schizophrenia. The synthesis of this compound involves a series of chemical reactions that enhance the yield and purity of the final product, making it critical for pharmaceutical manufacturing processes .

Quality Control Standards

The compound is utilized as a reference standard in quality control and assurance during the production of drugs like Metoclopramide. It serves as a benchmark for evaluating the efficacy and safety of pharmaceutical formulations, ensuring compliance with regulatory standards .

Organic Synthesis

Intermediate in Synthesis

this compound acts as an important intermediate in organic synthesis. Its derivatives are synthesized through various methods, including esterification and selective methylation processes. These derivatives are studied for their biological activities, including potential antifeedant properties against pests, which can be beneficial in agricultural applications .

Bioactivity Research

Bioactive Compound Studies

Research has indicated that this compound and its derivatives exhibit various bioactive properties. For instance, studies have explored their use in functional foods and nutraceuticals, highlighting their potential health benefits when incorporated into dietary products .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed to understand its molecular interactions better. Such studies provide insights into its reactivity and stability, which are crucial for developing new applications in medicinal chemistry .

Data Tables

Case Studies

Case Study 1: Amisulpride Synthesis

A study focused on optimizing the synthesis route for amisulpride highlighted the role of this compound as a critical intermediate. The research demonstrated improved yields through refined reaction conditions, showcasing its importance in pharmaceutical production.

Case Study 2: Antifeedant Activity

Another investigation examined the antifeedant properties of methyl hydroxy-methoxybenzoates derived from this compound. The results indicated promising applications in pest management strategies, emphasizing the compound's versatility beyond traditional pharmaceutical uses .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with methyl 4-acetoxymethyl-2-methoxybenzoate, differing primarily in substituents:

Key Observations :

- Substituent Effects: The acetoxymethyl group in the target compound introduces steric bulk and ester-based reactivity (e.g., hydrolysis), whereas amino (NH₂) or hydroxyl (OH) groups increase polarity and participation in hydrogen bonding .

- Ester vs. Amide : Acetoxymethyl (ester) is more hydrolytically labile than acetamido (amide), influencing stability in biological systems .

Physical and Chemical Properties

- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, while hydroxylated analogs (e.g., methyl 4-hydroxy-2-methoxybenzoate) exhibit higher aqueous solubility due to hydrogen bonding . The acetoxymethyl group in the target compound may reduce water solubility compared to hydroxylated derivatives.

- Stability : Esters like methyl 4-benzyloxy-2-hydroxybenzoate are stable under basic conditions but prone to acidic hydrolysis . The acetoxymethyl group in the target compound likely follows similar trends.

- Spectroscopic Identification : IR, NMR, and MS are standard for characterizing such compounds, as demonstrated for ethyl 2-methoxybenzoate .

Preparation Methods

Formylation-Reduction-Acetylation Sequence

The most widely documented approach involves a three-step sequence starting from methyl 2-methoxybenzoate. This method leverages electrophilic aromatic substitution for formylation, followed by reduction and acetylation.

Formylation at the 4-Position

The Duff reaction, employing hexamethylenetetramine (HMTA) and methanesulfonic acid, introduces a formyl group para to the methoxy substituent. In a typical procedure, methyl 2-methoxybenzoate reacts with HMTA in methanesulfonic acid at 80–90°C for 6–8 hours, yielding methyl 4-formyl-2-methoxybenzoate. Gas chromatography (GC) analysis of this intermediate typically shows purities exceeding 95%, though yields are moderate (60–70%) due to competing side reactions at the ester group.

Reduction to Hydroxymethyl Intermediate

The formyl group is reduced to a hydroxymethyl moiety using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step achieves near-quantitative conversion (>98%) within 2 hours, producing methyl 4-hydroxymethyl-2-methoxybenzoate. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) offer faster kinetics but introduce handling risks and require rigorous anhydrous conditions.

Acetylation of the Hydroxymethyl Group

The final step involves acetylating the primary alcohol with acetyl chloride in a biphasic ethyl acetate/water system. Sodium bicarbonate buffers the reaction at pH 7–8, enabling exotherm control (0–20°C) and minimizing ester hydrolysis. After 2 hours at room temperature, the product partitions into the organic phase, which is washed with brine and dried over Na₂SO₄. Rotary evaporation affords this compound in 85–90% yield, with HPLC purity ≥99%.

Direct Acetoxymethylation via Friedel-Crafts Acylation

A less common but industrially promising method utilizes Friedel-Crafts chemistry to install the acetoxymethyl group directly. Aluminum chloride (AlCl₃) catalyzes the reaction between methyl 2-methoxybenzoate and acetyloxymethyl chloride in dichloromethane at −10°C. While this one-pot approach simplifies synthesis, regioselectivity challenges limit the yield to 50–55%, with significant para-substitution byproducts detected via NMR.

Reaction Optimization and Scalability

Solvent Systems for Acetylation

Comparative studies highlight ethyl acetate’s superiority over toluene or DMF in the acetylation step. Ethyl acetate’s immiscibility with water facilitates efficient phase separation, reducing emulsion formation during workup. Pilot-scale trials (10 kg batches) demonstrate consistent yields (88–92%) when using a 3:1 ethyl acetate-to-water ratio.

Temperature Control in Exothermic Steps

Both the Duff reaction and acetylation stages are highly exothermic. Jacketed reactors with automated cooling maintain temperatures within ±2°C of setpoints, preventing thermal runaway. For instance, adiabatic temperature rise calculations for the Duff reaction predict a 35°C increase without cooling, necessitating controlled reagent addition rates.

Recycling of Mother Liquors

Patented methodologies from analogous syntheses show that DMF mother liquors from crystallization steps can be reused up to five times without yield loss. Applying this to the hydroxymethyl intermediate’s recrystallization reduces solvent consumption by 40% and cuts waste disposal costs.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC with UV detection (254 nm) confirms purity ≥99.8% using a C18 column (4.6 × 150 mm, 5 µm) and 70:30 acetonitrile/water mobile phase.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| Acetyl chloride | 12.50 | 28 |

| HMTA | 9.80 | 22 |

| Sodium bicarbonate | 2.30 | 5 |

| Ethyl acetate | 4.10 | 15 |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl 4-acetoxymethyl-2-methoxybenzoate, and how do they resolve structural ambiguities?

- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester, methoxy, acetoxymethyl) by comparing vibrational bands to reference libraries. Nuclear magnetic resonance (NMR) (¹H and ¹³C) is critical for assigning proton environments and verifying substituent positions. For crystallographic confirmation, employ single-crystal X-ray diffraction using programs like SHELXL for refinement . Cross-validate spectral data with computational tools (e.g., density functional theory) to resolve discrepancies between experimental and predicted spectra .

Q. What synthetic routes are recommended for preparing this compound, and what are common pitfalls?

- Methodology : A typical route involves esterification of 4-hydroxymethyl-2-methoxybenzoic acid followed by acetylation. Use reflux conditions with catalytic sulfuric acid for esterification, and acetic anhydride/pyridine for acetylation. Monitor reaction progress via thin-layer chromatography (TLC). Common pitfalls include incomplete acetylation (add excess acetic anhydride) or hydrolysis of the ester group (control moisture). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How should researchers handle safety and storage for this compound?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural analysis?

- Methodology : Use ORTEP-3 to visualize thermal ellipsoids and assess positional disorder. Refine structures with SHELXL using high-resolution data (resolution ≤ 0.8 Å). For anomalies, apply restraints to bond lengths/angles based on similar compounds (e.g., methyl benzoate derivatives) or perform Hirshfeld surface analysis to evaluate intermolecular interactions . Cross-check with spectroscopic data to rule out polymorphism .

Q. What experimental strategies optimize reaction yields in the presence of competing side reactions (e.g., demethylation or ester hydrolysis)?

- Methodology : Use design of experiments (DoE) to screen variables: temperature, catalyst loading, and solvent polarity. For example, replace protic solvents (e.g., methanol) with aprotic alternatives (e.g., dichloromethane) to minimize hydrolysis. Employ microwave-assisted synthesis to reduce reaction time and side-product formation. Validate purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How does the acetoxymethyl group influence the compound’s reactivity in biological assays or drug design?

- Methodology : The acetoxymethyl moiety acts as a prodrug linker, enhancing lipophilicity for cell membrane penetration. Test hydrolysis kinetics in phosphate-buffered saline (PBS) at physiological pH to assess stability. For biological activity, compare IC₅₀ values of the parent compound and its deacetylated metabolite using enzyme inhibition assays (e.g., esterase-targeted studies) .

Data Analysis and Interpretation

Q. How to address discrepancies between computational and experimental vibrational spectra?

- Methodology : Re-optimize the molecule’s geometry using B3LYP/6-311+G(d,p) basis sets in Gaussian. Compare computed IR/Raman spectra with experimental data (e.g., peak shifts >10 cm⁻¹). Adjust for solvent effects (e.g., PCM model) and anharmonic corrections. If outliers persist, consider conformational flexibility or crystal packing effects .

Q. What strategies validate the compound’s role in multi-step synthetic pathways (e.g., polymer or drug intermediates)?

- Methodology : Use LC-MS to track the compound’s incorporation into larger structures. For polymer applications, perform gel permeation chromatography (GPC) to monitor molecular weight distribution. In drug synthesis, conduct stability studies under simulated physiological conditions (e.g., 37°C, pH 7.4) to ensure the acetoxymethyl group remains intact until target delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.